molecular formula C19H28N8O2S B2605918 N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1-ethyl-N,2-dimethyl-1H-imidazole-4-sulfonamide CAS No. 2310124-46-8

N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1-ethyl-N,2-dimethyl-1H-imidazole-4-sulfonamide

Cat. No.: B2605918
CAS No.: 2310124-46-8
M. Wt: 432.55
InChI Key: PKXVPBDZQCLIRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1-ethyl-N,2-dimethyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by its intricate arrangement of functional groups, including a triazolopyridazine ring, an azetidine ring, and an imidazole sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1-ethyl-N,2-dimethyl-1H-imidazole-4-sulfonamide typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the azetidine ring and the imidazole sulfonamide group. Key reagents used in these steps include tert-butylamine, ethyl iodide, and various sulfonating agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Additionally, purification methods like crystallization and chromatography are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1-ethyl-N,2-dimethyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of amines or alcohols.

Scientific Research Applications

N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1-ethyl-N,2-dimethyl-1H-imidazole-4-sulfonamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1-ethyl-N,2-dimethyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or experimental outcome.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
  • N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-(2-methoxyphenyl)-N-methylacetamide

Uniqueness

What sets N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1-ethyl-N,2-dimethyl-1H-imidazole-4-sulfonamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1-ethyl-N,2-dimethylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N8O2S/c1-7-25-12-17(20-13(25)2)30(28,29)24(6)14-10-26(11-14)16-9-8-15-21-22-18(19(3,4)5)27(15)23-16/h8-9,12,14H,7,10-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXVPBDZQCLIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C(C)(C)C)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.